Epimedoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules similar to epimedoside often involves convergent synthetic routes, employing strategies like alkyne linchpin assembly, asymmetric desymmetrization, and diastereoselective aldol condensation. For example, the total synthesis of (-)-18-epi-peloruside A utilizes an alkyne linchpin strategy for assembling the natural product, highlighting the use of advanced synthetic techniques in constructing epimeric centers and achieving stereochemical control (Trost, Michaelis, & Malhotra, 2013).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by their stereochemistry and the presence of multiple stereocenters. The synthesis of epimers, molecules that are mirror images of each other at one or more stereocenters, is a common focus in organic chemistry. Techniques such as NMR spectroscopy are crucial for characterizing these molecules and confirming their structure.

Chemical Reactions and Properties

This compound and similar compounds undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. For instance, [3 + 2] cycloaddition reactions involving nonstabilized azomethine ylides represent a key method for constructing nitrogen-containing heterocycles, a common structural feature in many bioactive molecules (Pandey, Bagul, & Sahoo, 1998).

Physical Properties Analysis

The physical properties of this compound-like compounds, including solubility, melting point, and crystal structure, are influenced by their molecular composition and structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are defined by its functional groups and molecular framework. Studies on epimerization highlight the sensitivity of these compounds to stereochemical changes, which can significantly affect their biological activity and chemical reactivity (Duengo et al., 2023).

Aplicaciones Científicas De Investigación

Tratamiento de la osteoporosis

El Epimedoside se ha identificado como un posible compuesto activo en el tratamiento de la osteoporosis . Se ha encontrado que promueve la diferenciación de osteoblastos, se une a HIF-1α e inhibe la expresión de genes y proteínas HIF-1α, así como mejora la expresión de proteínas COL1A1 en condiciones hipóxicas . Los experimentos in vivo demostraron su capacidad para mejorar las microestructuras óseas y reducir la pérdida ósea al disminuir el tejido adiposo de la médula ósea, mejorar la formación ósea y suprimir la expresión de proteínas HIF-1α . Este estudio proporciona una base científica para la aplicación clínica de Epimedium y ofrece un nuevo fármaco candidato para el tratamiento de la osteoporosis .

Modificación de prenilflavonol glucósidos

Se ha encontrado que el this compound juega un papel en la modificación de los glucósidos de flavonol prenilados en plantas de Epimedium . Se clonó un nuevo gen xilosiltransferasa de ramnósido de flavonol prenilado (EpF3R2″XylT) de E. pubescens, y la actividad enzimática de sus proteínas de decodificación se examinó in vitro con diferentes sustratos de ramnósido de flavonol prenilado y diferentes unidades de 3- O -monosacárido . El análisis de la cinética enzimática mostró que EpF3R2″XylT tenía la mayor afinidad por el sustrato hacia la icariina con el valor de Km más bajo de 75,96 ± 11,91 mM .

Propiedades antioxidantes

El this compound, como componente medicinal clave en las plantas de Epimedium, es conocido por tener grandes actividades farmacéuticas para la salud humana . Se ha comprobado que los compuestos farmacológicamente activos son un amplio espectro de glucósidos de flavonol en el género Epimedium . Estos glucósidos de flavonol son generalmente derivados de la kaempferol que han sido modificados por prenilación, metilación y glucosidación

Direcciones Futuras

Mecanismo De Acción

Target of Action

Epimedoside, a bioactive compound derived from the Epimedium plant, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, or low oxygen conditions . It is involved in various cellular processes, including cell survival, angiogenesis, and metabolism .

Mode of Action

This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . It also enhances the expression of the COL1A1 protein under hypoxic conditions . The interaction between this compound and HIF-1α leads to changes in cellular processes, particularly those related to bone formation and osteoporosis treatment .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the HIF-1 signaling pathway, which plays a key role in cellular responses to hypoxia . By targeting and inhibiting HIF-1α, this compound can influence the downstream effects of this pathway, including cell survival, angiogenesis, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its promotion of osteoblast differentiation and inhibition of HIF-1α . This leads to improved bone microstructures and reduced bone loss by decreasing bone marrow adipose tissue and enhancing bone formation . These effects make this compound a potential therapeutic agent for osteoporosis .

Propiedades

IUPAC Name |

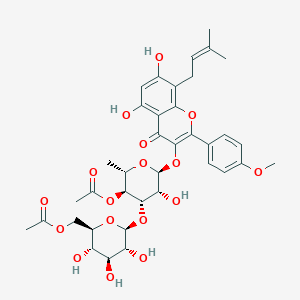

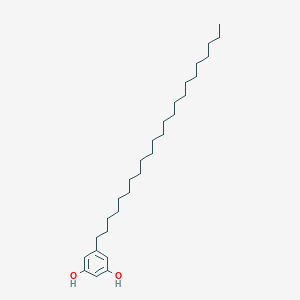

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)